Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound notable for its unique structural features, which include a tert-butyl ester and a nitrogen atom incorporated into a bicyclic framework. This compound is classified under azabicyclic compounds, which are characterized by the presence of nitrogen within a cyclic structure. The specific IUPAC name for this compound highlights its functional groups and structural configuration, indicating its potential utility in various chemical applications.
The synthesis of tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate typically involves several key steps:
These methods can be adapted for industrial production, where continuous flow reactors may be employed to enhance yield and purity through optimized reaction conditions .
Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions typical for esters and bicyclic compounds:
The mechanism of action for tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is primarily relevant in medicinal chemistry contexts where it may interact with biological targets such as enzymes or receptors. The presence of the formyl group allows for hydrogen bonding interactions that can influence binding affinity and specificity towards these targets.
In therapeutic applications, this compound may modulate enzymatic activity or receptor interactions, potentially leading to desired pharmacological effects .
Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate typically appears as a colorless to light yellow liquid or solid, depending on purity and storage conditions.
Key chemical properties include:
These properties are crucial for determining handling procedures and potential applications in research and industry .
Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate has several significant applications:
Base-mediated cyclization strategies enable efficient construction of the strained 3-azabicyclo[3.1.0]hexane framework through intramolecular nucleophilic addition. A prominent approach utilizes Suarez-type decarboxylation, where iodonium ylide intermediates generated from carbonyl precursors undergo radical-mediated cyclization. This method was implemented in an early synthesis of NIK inhibitors starting from Boc-protected pyrrolidine derivatives [5]. The sequence commenced with ruthenium-mediated oxidation to form pyrrolidinone 9, followed by acid deprotection to yield cyclopropyl lactam 10. Critical methylation at the lactam nitrogen provided 11, setting the stage for base-promoted α-oxidation to install the tertiary alcohol functionality (12) using bis(trimethylsilyl)peroxide [5].
While effective for initial medicinal chemistry exploration, scaling this route revealed significant limitations:
Table 1: Comparison of Base-Promoted Routes
Starting Material | Key Cyclization Step | Critical Intermediate | Limitations |
---|---|---|---|
Proline derivative 3 | Suarez decarboxylation → N,O-acetal 4 | Cyclopropyl lactam 10 | ZnEt₂ pyrophoricity, multi-step sequence |
Boc-pyrrolidine 8 | Ru-oxidation → pyrrolidinone 9 | Tertiary lactam 11 | Peroxide hazards, low yielding α-oxidation |
Cyclopropylmethylamine 15 | Acylation → alkyl chloride 17 | Lactam 11 | Hydrolysis side products |
Transition metal catalysis enables direct, enantioselective assembly of the bicyclic core through domino cyclization-cyclopropanation sequences. A groundbreaking Pd(0)-catalyzed C–H activation strategy revolutionized the synthesis of key pharmaceutical intermediate 11. This approach exploited inexpensive cyclopropylmethylamine (15) acylated with chloroacetyl chloride to furnish alkyl chloride 17 [5]. Under optimized Pd(0)/TADDOL-phosphonite catalysis, intramolecular C–H activation of the proximal cyclopropane occurred via Pd-carboxylate mediation, followed by Csp³–Csp³ reductive elimination to construct the bicyclic lactam core. Critical modifications achieved 85% yield by:
Table 2: Optimization of Pd-Catalyzed Cyclization
Entry | Conditions | Yield of 11 | Hydrolysis Product 20 | Dehalogenated 19 |
---|---|---|---|---|
1 | Standard aqueous | 40% | 20% | <5% |
2 | 4Å molecular sieves | 85% | <2% | 8% |
3 | 4Å sieves, 0.3M concentration | 76% | <2% | 15% |
4 | Reduced catalyst loading | 82% | <2% | 9% |
The chiral phosphonite ligand (R,R)-18 induced enantioselectivity (~84% ee), establishing three contiguous stereocenters in a single transformation. This method condensed the synthesis from 8 steps to just 2 steps while enabling >50g production [5]. Complementary Rh(II)-catalyzed approaches harness diazo compounds for cyclopropanation of pyrroline derivatives, as demonstrated in patent syntheses of pharmaceutically active 1-heteroaryl-3-azabicyclo[3.1.0]hexanes [4]. Derivatization of the carbonyl group in compounds like rel-(1R,5S)-3-tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate further enables side-chain diversification through aldol condensations or reductions [8].
Peroxide-free oxidation strategies represent crucial advancements for safe scale-up of bicyclic lactam derivatives. A two-step thioketalization-oxidation sequence was developed to replace hazardous peroxides in the synthesis of dione 13. This innovative approach treated lactam 11 with S-methyl methanethiosulfonate to form thioketal 21, followed by hypervalent iodine-mediated oxidation using phenyliodine bis(trifluoroacetate) (PIFA) under aqueous conditions [5]. This method achieved comparable yields to peroxide-mediated routes while eliminating explosion risks and improving process safety.
Chiral auxiliary-mediated approaches provide stereochemical control for pharmaceutical applications. Following the Pd-catalyzed enantioselective cyclization to 11, Grignard addition to dione 13 proceeded with 6:1 diastereoselectivity. Subsequent preparative supercritical fluid chromatography (SFC) isolated the desired (1R,4R,5S)-14 isomer in 99.5% ee from the stereoisomeric mixture [5]. The absolute configuration was unambiguously confirmed by X-ray crystallography. While photocatalytic methods remain less developed for this specific bicycle, recent microreviews highlight emerging organophotoredox strategies for strained nitrogen heterocycles using [Ru(bpy)₃]²⁺/TPP catalytic systems under visible light [6].
The bicyclic lactam scaffold serves as a versatile platform for [2+1] annulation reactions with electrophilic partners. Tertiary alcohol 12 undergoes Dess-Martin oxidation to diketone 13, which functions as a key annulation partner. This highly electrophilic dione undergoes chemoselective Grignard additions at the less-hindered carbonyl, enabling installation of alkynyl, alkenyl, and alkyl substituents while preserving the strained bicyclic architecture [5]. The resultant compounds like alkyne 14 serve as advanced intermediates for pharmaceutical candidates through subsequent cross-coupling reactions.
Alternative annulation approaches utilize imine derivatives as cyclopropanation precursors. Chiral amine synthesis is achieved through enzymatic resolution or diastereoselective crystallization with tartaric acid derivatives, as demonstrated for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffolds [7]. The resultant enantiomerically pure amines undergo annulation with maleic anhydrides or α-halo carbonyls to form protected bicycles. Functionalized maleimides also participate in [3+2] cycloadditions with diazoalkanes, though this typically yields pyrrolidine-fused systems rather than the [3.1.0] core [5].
Table 3: Annulation Strategies for Bicyclic Core Derivatization
Annulation Agent | Product | Key Transformation | Application |
---|---|---|---|
Alkynylmagnesium bromide | Alkyne 14 | Chemoselective Grignard addition to dione 13 | Sonogashira coupling precursor |
Diazomethane | Pyrrolidine-fused system | [3+2] Cycloaddition | Not optimal for [3.1.0] core |
Chloroacetyl chloride | Alkyl chloride 17 | Acylation/cyclization | Pd-catalyzed C-H activation substrate |
(Diacetoxyiodo)benzene | Dione 13 via thioketal 21 | Hypervalent iodine oxidation | Peroxide-free route to electrophilic scaffold |
The bicyclic lactam framework demonstrates remarkable functional group tolerance, enabling derivatization at multiple positions: N-alkylation at the lactam nitrogen, α-functionalization adjacent to the carbonyl, and ring-opening reactions at the cyclopropane moiety for further complexity generation. This versatility is exemplified in the synthesis of multigram quantities of NIK inhibitor 2, where the bicyclic alkyne 14 underwent Sonogashira coupling with aryl iodide 24, followed by aminolysis to furnish the target amide [5].
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: